molecular formula C22H24Cl2N4O4S B2363552 N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide CAS No. 391887-72-2

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide

Cat. No. B2363552
CAS RN: 391887-72-2
M. Wt: 511.42
InChI Key: BGIXFJOQUMGQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide is a useful research compound. Its molecular formula is C22H24Cl2N4O4S and its molecular weight is 511.42. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant Properties

The compound exhibits potential as an antidepressant due to its interaction with neurotransmitter systems. It may modulate the availability of biogenic amines (such as serotonin, dopamine, and norepinephrine) by inhibiting their reuptake into nerve terminals . Further research is needed to explore its efficacy and safety in this context.

Triple Reuptake Inhibition

Similar to established antidepressants, this compound could act as a triple reuptake inhibitor, affecting the reuptake of serotonin, dopamine, and norepinephrine. Triple reuptake inhibitors are of interest in treating mood disorders and may offer advantages over single-target drugs .

Cocaine Addiction Treatment

Given the rising demand for cocaine, compounds like this one could be explored as potential treatments for cocaine addiction. By targeting similar pathways as cocaine, they might help reduce cravings and withdrawal symptoms .

Green Chemistry Applications

While not directly related to pharmacology, it’s worth noting that Pfizer’s Green Chemistry Program emphasizes integrating green chemistry principles into research and product development. Compounds like this one could contribute to environmentally friendly drug synthesis processes .

properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N4O4S/c1-4-30-17-9-13(10-18(31-5-2)20(17)32-6-3)21(29)25-12-19-26-27-22(33)28(19)14-7-8-15(23)16(24)11-14/h7-11H,4-6,12H2,1-3H3,(H,25,29)(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIXFJOQUMGQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.